molecular formula C25H20ClFN2O3 B5170417 N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-4-fluorobenzamide

N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-4-fluorobenzamide

Cat. No.: B5170417
M. Wt: 450.9 g/mol
InChI Key: BYLGEHCVRGDCAU-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-4-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a dioxoisoindoline moiety, and a fluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dioxoisoindoline moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.

    Attachment of the butyl chain: The dioxoisoindoline intermediate is then reacted with a butyl halide in the presence of a base to form the butyl-substituted product.

    Introduction of the chlorophenyl group: This step involves the reaction of the butyl-substituted dioxoisoindoline with 4-chlorophenyl isocyanate.

    Formation of the final product: The final step includes the reaction of the intermediate with 4-fluorobenzoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate
  • 4-(4-Chlorophenyl)-1-(2-(3-nitrophenyl)-2-oxoethyl)-pyrimidin-1-ium, bromide
  • 3-(3-Bromophenyl)-2-(4-chlorophenyl)-5-(2-naphthyl)-5-oxopentanenitrile

Uniqueness

N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-4-fluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2O3/c26-18-9-13-20(14-10-18)28(23(30)17-7-11-19(27)12-8-17)15-3-4-16-29-24(31)21-5-1-2-6-22(21)25(29)32/h1-2,5-14H,3-4,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLGEHCVRGDCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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